

N-Boc-N-methylanthranilic acid chemical structure and IUPAC name

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An In-depth Technical Guide to N-Boc-N-methylanthranilic Acid

This technical guide provides a comprehensive overview of N-Boc-N-methylanthranilic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and a detailed protocol for its preparation.

Chemical Structure and IUPAC Name

N-Boc-N-methylanthranilic acid is a derivative of anthranilic acid, where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions of the amine functionality.

The systematic IUPAC name for this compound is 2-[(tert-butoxycarbonyl) (methyl)amino]benzoic acid.[1]

Chemical Structure:



The structure consists of a benzoic acid moiety substituted at the 2-position with a nitrogen atom. This nitrogen is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

Physicochemical Properties

A summary of the key quantitative data for N-Boc-N-methylanthranilic acid is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid
CAS Number	141871-02-5[2][3]
Molecular Formula	C13H17NO4[2][3]
Molecular Weight	251.28 g/mol [2][3]
Melting Point	134.31°C (Predicted)[2]
Boiling Point	367°C at 760 mmHg[2][4]
Solubility	Slightly soluble in water[2]

Experimental Protocols

The synthesis of N-Boc-N-methylanthranilic acid is typically achieved through the Boc-protection of N-methylanthranilic acid. The following is a detailed methodology for this key transformation.

Synthesis of N-Boc-N-methylanthranilic acid from N-methylanthranilic acid

This protocol outlines the standard procedure for the protection of the secondary amine in N-methylanthranilic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:



- N-methylanthranilic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate or other suitable extraction solvent
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

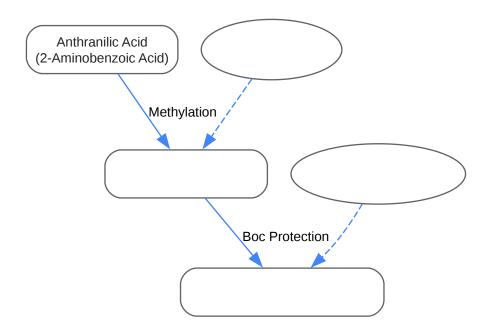
- In a round-bottom flask, dissolve N-methylanthranilic acid in anhydrous THF.
- To the stirred solution, add triethylamine (1.2-1.5 equivalents).
- In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.
- Add the Boc₂O solution dropwise to the N-methylanthranilic acid solution at room temperature.
- Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.



- Dissolve the resulting residue in ethyl acetate.
- Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude N-Boc-N-methylanthranilic acid.
- If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

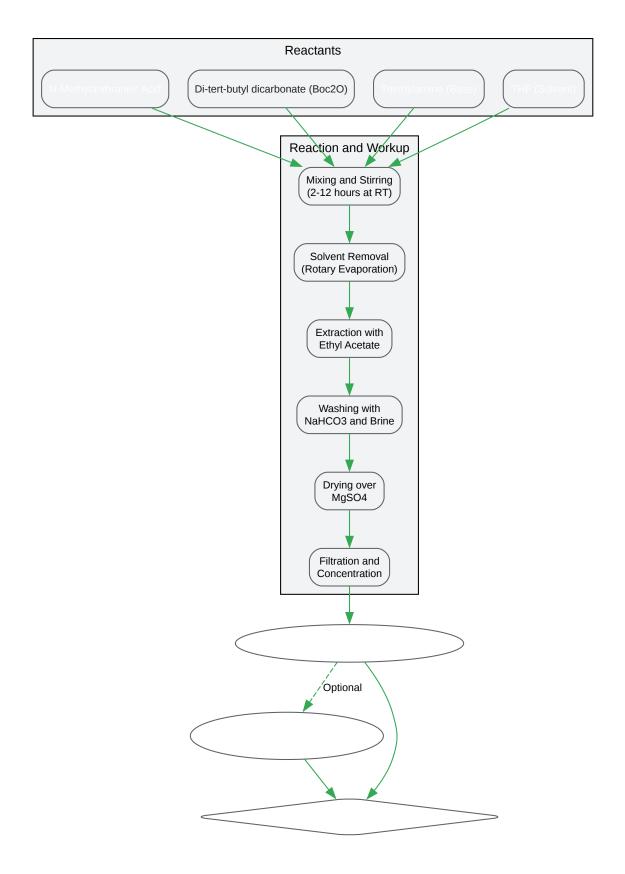
The following diagrams illustrate the logical relationships and workflows associated with N-Boc-N-methylanthranilic acid.



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Figure 1: Logical relationship of N-Boc-N-methylanthranilic acid to its precursors.





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Figure 2: Experimental workflow for the synthesis of N-Boc-N-methylanthranilic acid.



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